![molecular formula C20H31NO4 B016575 (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester CAS No. 145451-90-7](/img/structure/B16575.png)
(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester
Übersicht
Beschreibung
Synthesis Analysis
Oxazolidine derivatives, including those similar to the compound , are synthesized through methods that involve key steps like cyclization of amino alcohols and subsequent esterification. Studies have demonstrated various synthetic pathways to achieve oxazolidine derivatives with desired substituents and stereochemistry. For example, the synthesis of pseudopeptide foldamers from oxazolidine carboxylates involves cyclization and detailed DFT computational modeling to investigate their three-dimensional structures (Tomasini et al., 2003).
Molecular Structure Analysis
The molecular structure of oxazolidine derivatives is characterized by their five-membered ring containing oxygen and nitrogen atoms. This structure imparts significant conformational stability and influences the molecule's reactivity. The stereochemistry of such compounds is crucial, affecting their physical properties and reactivity in chemical reactions. The detailed analysis of the molecular structure is often conducted using techniques like IR, 1H NMR, and CD spectroscopy, supported by computational modeling to elucidate the preferred conformation and stereochemistry (Tomasini et al., 2003).
Chemical Reactions and Properties
Oxazolidine derivatives engage in a variety of chemical reactions, including but not limited to esterification, hydrogenation, and reactions with Grignard reagents. The functional groups present in these molecules, such as ester or carbonyl groups, play a pivotal role in their reactivity, allowing for further functionalization or transformation into other compounds. For instance, the synthesis of oligomers containing oxazolidin-2-ones demonstrates their utility in forming ordered structures through chemical reactions (Lucarini & Tomasini, 2001).
Wissenschaftliche Forschungsanwendungen
Chemical Modification and Application Potential
Xylan Derivatives
The chemical modification of xylan to produce biopolymer ethers and esters demonstrates the potential for similar compounds to be used in drug delivery and as biodegradable materials. The study discusses the synthesis of novel xylan esters, showcasing the application potential of esterified biopolymers in pharmaceuticals and industry (Petzold-Welcke et al., 2014).
Biotechnological Routes and Synthesis
Lactic Acid Production from Biomass
Lactic acid, a hydroxycarboxylic acid, serves as a precursor for various chemicals via biotechnological routes. This indicates the versatility of carboxylic acids and esters in synthesizing value-added products, suggesting potential pathways for synthesizing and utilizing compounds like the one (Gao et al., 2011).
Catalytic Activities and Functionalization
Carboxylic Ester Hydrolases
Research into carboxylic ester hydrolases (CEHs) underscores the importance of esters in biological systems and their enzymatic breakdown. This knowledge can be applied to designing and synthesizing ester compounds with specific biological activities or biodegradability profiles (Oh et al., 2019).
Antimicrobial Properties
Antibacterial Activity of Hybrids
The study of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids against Staphylococcus aureus illustrates the potential antimicrobial properties of complex molecules, which could include ester-functionalized compounds. This suggests a pathway for the development of new antimicrobial agents utilizing ester and carboxylic acid functionalities (Li & Zhang, 2021).
Analytical Method Development
Identification in Cosmetics
Analytical methods developed for identifying methyl paraben in cosmetics could be adapted for detecting and quantifying similar ester compounds in various matrices, highlighting the importance of analytical chemistry in monitoring and characterizing ester-containing compounds (Mallika J.B.N et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2R,4R)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-14(2)16(22)20(18(23)24-6)13-25-17(19(3,4)5)21(20)12-15-10-8-7-9-11-15/h7-11,14,16-17,22H,12-13H2,1-6H3/t16-,17+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRKOHCZGTXCPI-SQGPQFPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1(COC(N1CC2=CC=CC=C2)C(C)(C)C)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@]1(CO[C@@H](N1CC2=CC=CC=C2)C(C)(C)C)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448599 | |
| Record name | (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester | |
CAS RN |
145451-90-7 | |
| Record name | 4-Oxazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-4-(1-hydroxy-2-methylpropyl)-3-(phenylmethyl)-, methyl ester, [2R-[2α,4α,4(S*)]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145451-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



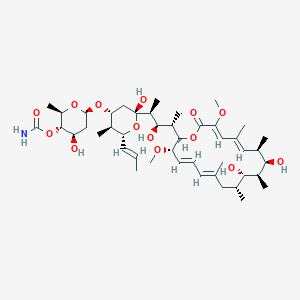

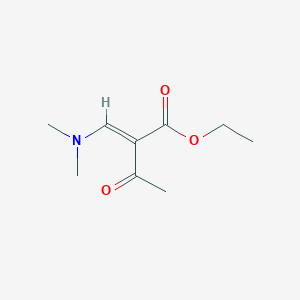
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde](/img/structure/B16501.png)
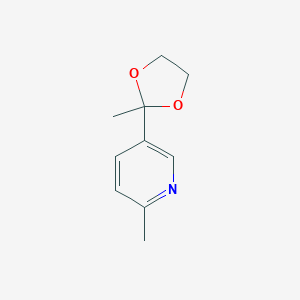
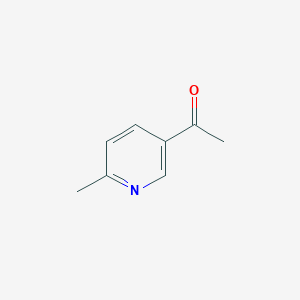


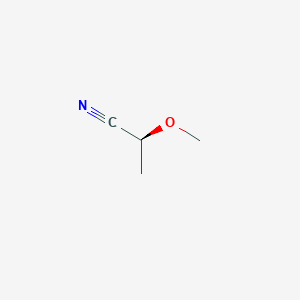
![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)


![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)
